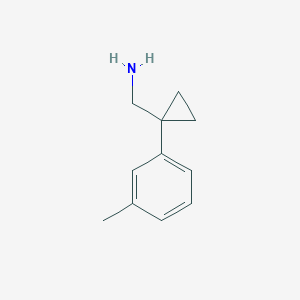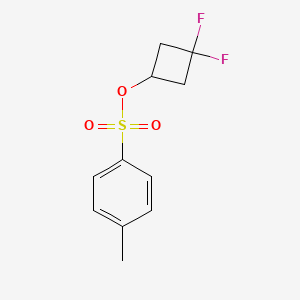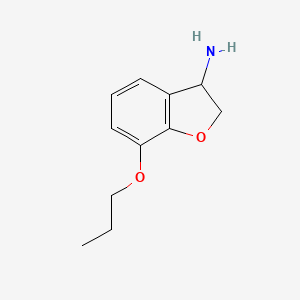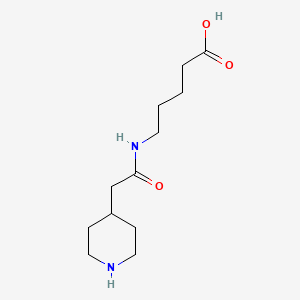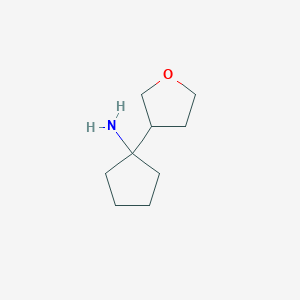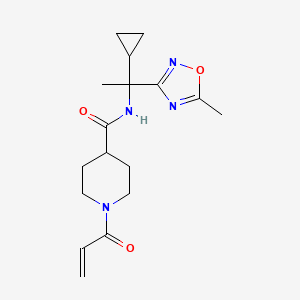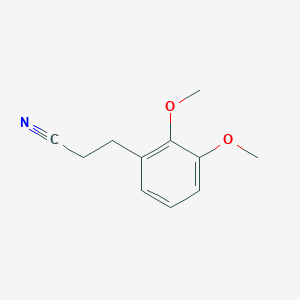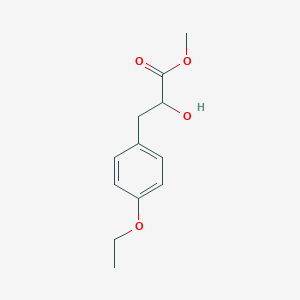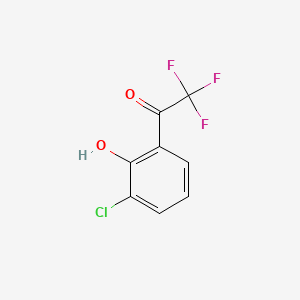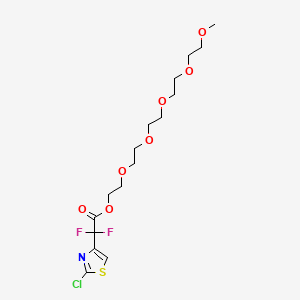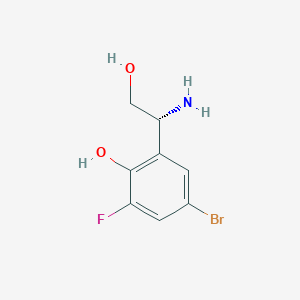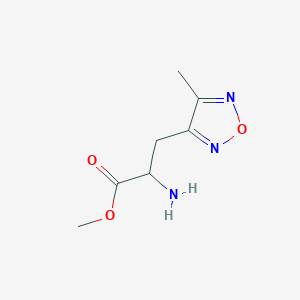![molecular formula C6H9ClN2S B13560926 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride](/img/structure/B13560926.png)
1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride is a chemical compound belonging to the class of heterocyclic compounds It features a cyclopentane ring fused with a pyrazole ring, and it contains a thiol group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form the cyclopentapyrazole core. Subsequent functionalization with thiol groups and hydrochloride formation can be achieved through various chemical reactions, including nucleophilic substitution and acid-base reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride form.
Analyse Des Réactions Chimiques
Types of Reactions
1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid: Similar core structure but with a carboxylic acid group instead of a thiol group.
1H,4H,5H,6H-cyclopenta[c]pyrazole-6-carboxylic acid hydrochloride: Another derivative with a carboxylic acid group at a different position.
Uniqueness
1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C6H9ClN2S |
|---|---|
Poids moléculaire |
176.67 g/mol |
Nom IUPAC |
2,4,5,6-tetrahydro-1H-cyclopenta[c]pyrazole-3-thione;hydrochloride |
InChI |
InChI=1S/C6H8N2S.ClH/c9-6-4-2-1-3-5(4)7-8-6;/h1-3H2,(H2,7,8,9);1H |
Clé InChI |
SRWPCLYANGYWKM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)NNC2=S.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


